4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine
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Overview
Description
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of four chlorine atoms and two ethoxy groups attached to an isoindole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
4,5,6,7-Tetrachloro-1,1-diethoxy-1H-isoindol-3-amine can be compared with other similar compounds, such as:
4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl-acetic acid: This compound shares a similar isoindole structure but differs in the presence of acetic acid and dioxo groups.
Tetrachlorophthalic anhydride: Another related compound with a tetrachloro-substituted isoindole ring, used in the production of resins and coatings.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: This compound has a similar chlorinated structure but differs in the presence of a cyclopentadiene ring and methoxy groups.
Properties
CAS No. |
69105-74-4 |
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Molecular Formula |
C12H12Cl4N2O2 |
Molecular Weight |
358.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3,3-diethoxyisoindol-1-amine |
InChI |
InChI=1S/C12H12Cl4N2O2/c1-3-19-12(20-4-2)6-5(11(17)18-12)7(13)9(15)10(16)8(6)14/h3-4H2,1-2H3,(H2,17,18) |
InChI Key |
INCVSESIFQIURH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=N1)N)OCC |
Origin of Product |
United States |
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